molecular formula C14H23NO5 B13836654 (2R)-1-(tert-Butoxycarbonyl)-2-(sec-butyl)-5-oxopyrrolidine-2-carboxylic acid

(2R)-1-(tert-Butoxycarbonyl)-2-(sec-butyl)-5-oxopyrrolidine-2-carboxylic acid

Katalognummer: B13836654
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: HVAFRYCPWKNDOB-IWSPRGBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-(tert-Butoxycarbonyl)-2-(sec-butyl)-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butoxycarbonyl group, and a sec-butyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(tert-Butoxycarbonyl)-2-(sec-butyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(tert-Butoxycarbonyl)-2-(sec-butyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2R)-1-(tert-Butoxycarbonyl)-2-(sec-butyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-1-(tert-Butoxycarbonyl)-2-(sec-butyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • (2R)-1-(tert-Butoxycarbonyl)-2-(methyl)-5-oxopyrrolidine-2-carboxylic acid
  • (2R)-1-(tert-Butoxycarbonyl)-2-(ethyl)-5-oxopyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2R)-1-(tert-Butoxycarbonyl)-2-(sec-butyl)-5-oxopyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C14H23NO5

Molekulargewicht

285.34 g/mol

IUPAC-Name

(2R)-2-butan-2-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-6-9(2)14(11(17)18)8-7-10(16)15(14)12(19)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,17,18)/t9?,14-/m1/s1

InChI-Schlüssel

HVAFRYCPWKNDOB-IWSPRGBSSA-N

Isomerische SMILES

CCC(C)[C@]1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O

Kanonische SMILES

CCC(C)C1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.